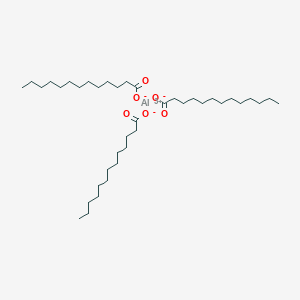

Aluminum;tridecanoate

Description

Aluminum tridecanoate is the aluminum salt of tridecanoic acid (C13H26O2), a medium-chain fatty acid (MCFA). While direct data on its chemical properties are sparse in the provided evidence, tridecanoic acid derivatives, such as ethyl tridecanoate, have been identified in plant extracts and wines . Notably, tridecanoate (C10:0, decanoic acid) has demonstrated metabolic benefits in murine studies, improving glucose homeostasis and preventing diet-induced obesity . Aluminum tridecanoate likely shares the carboxylate-aluminum coordination seen in other aluminum carboxylates, such as aluminum stearate, but its shorter chain length may confer distinct physicochemical and biological properties.

Propriétés

Numéro CAS |

10327-54-5 |

|---|---|

Formule moléculaire |

C39H75AlO6 |

Poids moléculaire |

667 g/mol |

Nom IUPAC |

aluminum;tridecanoate |

InChI |

InChI=1S/3C13H26O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h3*2-12H2,1H3,(H,14,15);/q;;;+3/p-3 |

Clé InChI |

HGORXCDTVCJWHD-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |

SMILES canonique |

CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |

Synonymes |

Tritridecanoic acid aluminum salt |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Aluminum Tridecanoate vs. Aluminum Stearate (Aluminum Octadecanoate)

Aluminum stearate (C54H105AlO6), the aluminum salt of stearic acid (C18:0), is a well-characterized compound used as a thickening agent in cosmetics and pharmaceuticals . Key comparisons include:

Key Findings :

- Chain Length Effects: Shorter-chain aluminum carboxylates like aluminum tridecanoate are expected to exhibit higher solubility in polar solvents compared to aluminum stearate, which is highly hydrophobic. This property may influence their bioavailability in biological systems.

- Biological Activity: Tridecanoate’s metabolic benefits in mice suggest that its aluminum salt could be explored for functional food or pharmaceutical applications targeting obesity and diabetes . In contrast, aluminum stearate’s primary use is industrial due to its stability and water-repellent properties .

Aluminum Tridecanoate vs. Ethyl Tridecanoate

Ethyl tridecanoate (C15H30O2), an ester derivative, differs structurally from aluminum tridecanoate but shares the same fatty acid backbone.

Key Findings :

- Chemical Behavior: Aluminum tridecanoate, as a salt, is ionic and water-soluble under specific conditions, whereas ethyl tridecanoate is nonpolar and volatile, making it suitable for fragrance applications .

- Biological Roles: Ethyl tridecanoate in Ziziphus lotus extracts showed cytotoxic activity in fractions containing 13-epimanool, but its ester form lacks the ionic interactions critical for aluminum salt functionality .

Comparison with Other Aluminum Carboxylates

Aluminum complexes with phenoxyimino-phenoxy ligands (e.g., tridentate ligands in catalysis) highlight the versatility of aluminum in coordination chemistry . However, these differ fundamentally from aluminum carboxylates, which rely on carboxylate-Al<sup>3+</sup> bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.